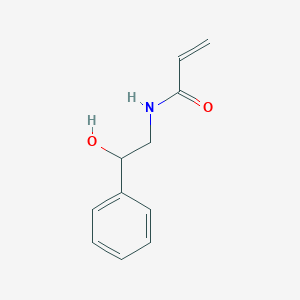
N-(2-Hydroxy-2-phenylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-2-phenylethyl)prop-2-enamide is an organic compound that belongs to the class of unsaturated amides It is characterized by the presence of a hydroxy group and a phenyl group attached to the ethyl chain, which is further connected to a prop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-Hydroxy-2-phenylethyl)prop-2-enamide can be synthesized through several methods. One common approach involves the direct condensation reaction between S-(+)-α-phenyl ethylamine and prop-2-enoyl chloride . This reaction typically requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxy-2-phenylethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products Formed
Oxidation: Formation of N-(2-oxo-2-phenylethyl)prop-2-enamide
Reduction: Formation of N-(2-hydroxy-2-phenylethyl)prop-2-enamine
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
N-(2-Hydroxy-2-phenylethyl)prop-2-enamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-Hydroxy-2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, its structural features allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its biological activity.
Comparaison Avec Des Composés Similaires
N-(2-Hydroxy-2-phenylethyl)prop-2-enamide can be compared with other similar compounds, such as:
N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide: Differing by the presence of a methyl group on the prop-2-enamide moiety.
N-(2-Hydroxy-2-phenylethyl)-2-phenylacetamide: Differing by the substitution of the prop-2-enamide moiety with a phenylacetamide group.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar amide structure but different functional groups.
Propriétés
Numéro CAS |
185536-77-0 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
N-(2-hydroxy-2-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C11H13NO2/c1-2-11(14)12-8-10(13)9-6-4-3-5-7-9/h2-7,10,13H,1,8H2,(H,12,14) |
Clé InChI |
OTUCZWMICJXMOK-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NCC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
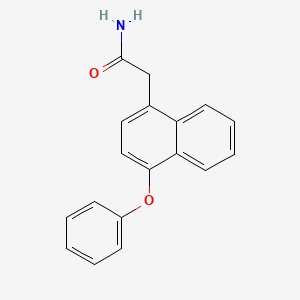
![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)

![Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-](/img/structure/B12577864.png)
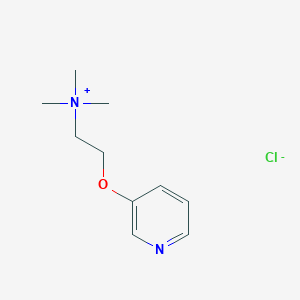
![Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester](/img/structure/B12577873.png)
![[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12577891.png)

![3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid](/img/structure/B12577904.png)
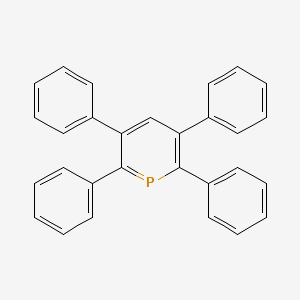
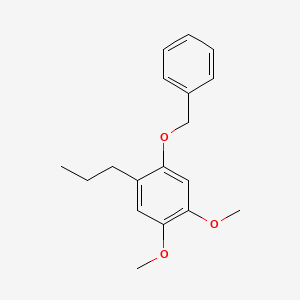

![3-Oxatricyclo[5.2.1.0~2,4~]decane](/img/structure/B12577916.png)
